molecular formula C19H17N3O5 B2446278 N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 920244-22-0

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2446278
CAS No.: 920244-22-0
M. Wt: 367.361
InChI Key: WUEINFWFWDFHMA-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a carbamoyl group, and an oxalamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-13-8-4-2-6-11(13)10-21-18(24)19(25)22-15-12-7-3-5-9-14(12)27-16(15)17(20)23/h2-9H,10H2,1H3,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEINFWFWDFHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

N1-(2-Carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide consists of two primary subunits:

  • 2-Carbamoylbenzofuran-3-amine : A benzofuran ring with a carbamoyl group at position 2 and an amine at position 3.
  • 2-Methoxybenzylamine : A benzylamine derivative with a methoxy group at position 2.

Retrosynthetically, the oxalamide bridge suggests a coupling strategy involving oxalic acid derivatives (e.g., oxalyl chloride) and the two amine subunits. Key challenges include regioselective functionalization of the benzofuran ring and avoiding over-reaction during diamide formation.

Synthesis of 2-Carbamoylbenzofuran-3-amine

Benzofuran Ring Construction

The benzofuran core is typically synthesized via Perkin condensation or Ullmann-type cyclization . A representative route involves:

  • Starting material : 2-Hydroxyacetophenone derivatives.
  • Cyclization : Reaction with chloroacetone or α-haloketones under basic conditions to form the furan ring.
  • Functionalization :
    • Carbamoyl introduction : Nitration at position 2, followed by reduction to an amine and carbamoylation via reaction with phosgene or urea.
    • Amination at position 3 : Directed lithiation at position 3 using LDA, followed by quenching with a nitrogen source (e.g., NH₃).
Table 1: Optimization of Benzofuran Substitution
Step Reagents/Conditions Yield (%) Purity (%)
Nitration HNO₃, H₂SO₄, 0°C 78 90
Reduction H₂, Pd/C, EtOH 85 95
Carbamoylation Urea, DMF, 120°C 65 88

Synthesis of 2-Methoxybenzylamine

2-Methoxybenzylamine is commercially available but can be synthesized via:

  • Reductive amination :
    • Substrate : 2-Methoxybenzaldehyde.
    • Conditions : NH₃, NaBH₄, MeOH, 0°C to rt.
  • Gabriel synthesis :
    • Substrate : 2-Methoxybenzyl bromide.
    • Reagents : Potassium phthalimide, DMF, 100°C.

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Coupling

Procedure :

  • Monoamide formation : React 2-methoxybenzylamine (1 eq) with oxalyl chloride (1 eq) in DCM at 0°C.
  • Second amidation : Add 2-carbamoylbenzofuran-3-amine (1 eq) and triethylamine (2 eq), stir at rt for 12 h.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane).
Table 2: Coupling Reaction Optimization
Parameter Optimal Condition Yield (%)
Solvent DCM 72
Base Triethylamine 68
Temperature 0°C → rt 75

Ethyl Oxalate Stepwise Method

  • Monoester formation : React ethyl oxalate (1 eq) with 2-methoxybenzylamine (1 eq) in EtOH, 60°C.
  • Hydrolysis : Treat with NaOH (2 eq) to yield oxalic acid monoamide.
  • Activation : Convert to acid chloride using SOCl₂.
  • Coupling : React with 2-carbamoylbenzofuran-3-amine (1 eq), DCM, rt.

Analytical Validation and Characterization

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), λ = 254 nm. Purity >95%.
  • NMR : ¹H NMR (DMSO-d₆) δ 8.2 (s, 1H, NH), 7.6–6.8 (m, aromatic Hs).

Challenges and Mitigation

  • Carbamoyl stability : Avoid strong acids/bases; use neutral pH during coupling.
  • Byproduct formation : Optimize stoichiometry (1:1:1 ratio) and reaction time.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Method Advantages Disadvantages Yield (%)
Oxalyl chloride Short reaction time Sensitivity to moisture 72
Ethyl oxalate Controlled coupling Multi-step 58

Chemical Reactions Analysis

Types of Reactions

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-hydroxybenzyl)oxalamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical properties and biological activities.

    N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-chlorobenzyl)oxalamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and inflammation. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzofuran moiety and an oxalamide linkage. Its chemical formula can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may act as a glucokinase activator, which plays a crucial role in glucose metabolism. By enhancing glucokinase activity, it could potentially improve insulin sensitivity and lower blood glucose levels, making it a candidate for managing diabetes . Additionally, its structural components suggest possible interactions with various receptors involved in metabolic regulation and inflammation.

1. Glucokinase Activation

Studies have shown that compounds similar to this compound can activate glucokinase, leading to improved glucose homeostasis. This activation is particularly beneficial for patients with type 2 diabetes, where glucokinase function is often impaired .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been suggested that it may inhibit the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. Inhibition of this pathway could provide therapeutic benefits in conditions such as diabetes and cardiovascular diseases .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

  • In vitro Studies : Laboratory experiments demonstrated that this compound exhibited significant glucokinase activation compared to control groups. This was measured by assessing glucose uptake in cultured hepatocytes.
  • Animal Models : In diabetic rodent models, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity. These findings suggest potential for clinical applications in managing diabetes .

Comparative Analysis

A comparative analysis with other similar compounds reveals the distinctive advantages of this compound:

Compound NameGlucokinase ActivationAnti-inflammatory ActivityPotential Applications
This compoundYesYesDiabetes management, anti-inflammatory therapies
Compound AModerateNoDiabetes management
Compound BHighModerateCardiovascular health

Q & A

Q. Q1. What are the key structural features of N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-methoxybenzyl)oxalamide, and how do they influence its physicochemical properties?

Answer: The compound features a benzofuran core with a carbamoyl substituent at position 2 and a 2-methoxybenzyl group linked via an oxalamide bridge. The carbamoyl group enhances hydrogen-bonding potential, while the methoxybenzyl moiety contributes to lipophilicity, affecting solubility and bioavailability. Computational methods like density functional theory (DFT) can predict electron distribution and polar surface area, critical for understanding passive membrane permeability . Experimental characterization via HPLC and mass spectrometry is recommended to validate purity and stability under varying pH conditions .

Q. Q2. What synthetic strategies are most effective for producing this compound?

Answer: Multi-step synthesis typically involves:

Benzofuran functionalization : Introducing the carbamoyl group via nucleophilic substitution or coupling reactions.

Oxalamide bridge formation : Condensation of 2-carbamoylbenzofuran-3-amine with 2-methoxybenzyl isocyanate or chlorooxalate derivatives under anhydrous conditions.

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include reaction temperature (e.g., 60–80°C for amide bond formation) and solvent choice (e.g., DMF for polar intermediates). TLC monitoring at each step ensures reaction progression .

Advanced Research Questions

Q. Q3. How can molecular dynamics (MD) simulations optimize the design of analogs targeting specific enzymes?

Answer: MD simulations can model the compound’s interaction with enzymes (e.g., kinases or proteases) by analyzing:

  • Binding affinity : Free energy calculations (MM/PBSA) to predict ΔG values.
  • Conformational stability : Root-mean-square deviation (RMSD) trajectories to assess ligand-protein complex stability.
    For example, the benzofuran core may occupy hydrophobic pockets, while the oxalamide bridge forms hydrogen bonds with catalytic residues. Comparative studies with structurally similar compounds (e.g., N1-(3-(benzo[d][1,3]dioxol-5-yl) derivatives) can identify substituents enhancing selectivity .

Q. Q4. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer: Discrepancies often arise due to metabolic instability or poor pharmacokinetics. Mitigation strategies include:

  • Metabolite profiling : LC-MS/MS to identify degradation products.
  • Formulation optimization : Use of co-solvents (e.g., PEG 400) or lipid-based carriers to improve bioavailability.
    For example, hydroxylated metabolites of benzofuran derivatives may retain activity but require structural modification (e.g., fluorination) to block oxidative metabolism .

Q. Q5. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Answer: A systematic SAR approach includes:

Analog synthesis : Varying substituents on the benzofuran (e.g., halogens, alkyl groups) and oxalamide linker (e.g., alkyl vs. aryl groups).

Biological assays : Standardized enzyme inhibition assays (e.g., IC50 determination) and cytotoxicity screening (e.g., MTT assays).

Computational alignment : Overlay docking poses with active analogs to identify critical pharmacophores.
A comparative table (see below) illustrates how structural variations impact activity:

Compound ModificationBiological Activity TrendReference
Replacement of methoxy with ethoxyReduced kinase inhibition
Substitution of benzofuran with thiopheneEnhanced solubility but lower potency

Methodological Challenges and Solutions

Q. Q6. How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Salt formation : Convert the free base to a hydrochloride or citrate salt.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. Q7. What analytical techniques are critical for characterizing crystallinity and polymorphism?

Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks.
  • Differential scanning calorimetry (DSC) : Identifies melting points and polymorphic transitions.
  • Solid-state NMR : Confirms molecular mobility in amorphous vs. crystalline phases .

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